Cas no 29886-66-6 (3-(thiophen-2-yl)phenol)

3-(thiophen-2-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 3-(thiophen-2-yl)phenol
- 3-(2-Thienyl)phenol
- 3-(THIOPHEN-2-YL)PHENOL
- EBA88666
- MFCD06801792
- hydroxyphenyl substituted thiophene, 18
- AKOS004114058
- 29886-66-6
- SCHEMBL1029511
- BDBM25846
- EN300-189220
- Phenol, 3-(2-thienyl)-
- DTXSID50393696
- CS-0238034
- DS-016526
- CHEMBL450605
- G44746
-
- MDL: MFCD06801792
- インチ: InChI=1S/C10H8OS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,11H
- InChIKey: JNRLPFAEBJQNQG-UHFFFAOYSA-N
計算された属性
- 精确分子量: 176.02958605g/mol
- 同位素质量: 176.02958605g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 48.5Ų
3-(thiophen-2-yl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-189220-0.1g |
3-(thiophen-2-yl)phenol |
29886-66-6 | 95% | 0.1g |
$132.0 | 2023-09-18 | |
TRC | B587885-5mg |
3-(thiophen-2-yl)phenol |
29886-66-6 | 5mg |
$ 50.00 | 2022-06-07 | ||
TRC | B587885-10mg |
3-(thiophen-2-yl)phenol |
29886-66-6 | 10mg |
$ 65.00 | 2022-06-07 | ||
1PlusChem | 1P00I604-50mg |
Phenol, 3-(2-thienyl)- |
29886-66-6 | 95% | 50mg |
$166.00 | 2024-05-06 | |
A2B Chem LLC | AI46788-50mg |
3-(Thiophen-2-yl)phenol |
29886-66-6 | 95% | 50mg |
$128.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308704-1g |
3-(Thiophen-2-yl)phenol |
29886-66-6 | 98% | 1g |
¥11844.00 | 2024-08-03 | |
A2B Chem LLC | AI46788-250mg |
3-(Thiophen-2-yl)phenol |
29886-66-6 | 95% | 250mg |
$233.00 | 2024-04-20 | |
1PlusChem | 1P00I604-100mg |
Phenol, 3-(2-thienyl)- |
29886-66-6 | 95% | 100mg |
$219.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308704-250mg |
3-(Thiophen-2-yl)phenol |
29886-66-6 | 98% | 250mg |
¥5076.00 | 2024-08-03 | |
Aaron | AR00I68G-100mg |
Phenol, 3-(2-thienyl)- |
29886-66-6 | 95% | 100mg |
$207.00 | 2025-02-28 |
3-(thiophen-2-yl)phenol 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
3-(thiophen-2-yl)phenolに関する追加情報
Recent Advances in the Study of 3-(Thiophen-2-yl)phenol (CAS: 29886-66-6) and Its Applications in Chemical Biology and Medicine
The compound 3-(thiophen-2-yl)phenol (CAS: 29886-66-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug development. Recent studies have highlighted its role as a versatile scaffold for the design of novel bioactive molecules, particularly in the context of antimicrobial and anticancer agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(thiophen-2-yl)phenol exhibits promising inhibitory activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers employed a combination of molecular docking and in vitro assays to elucidate the compound's mechanism of action, revealing its ability to disrupt bacterial cell wall synthesis. These findings suggest that derivatives of 3-(thiophen-2-yl)phenol could serve as a new class of antibiotics, addressing the growing challenge of antimicrobial resistance.
In addition to its antimicrobial properties, 3-(thiophen-2-yl)phenol has shown potential as an anticancer agent. A recent preprint on bioRxiv reported that the compound induces apoptosis in certain cancer cell lines by modulating the activity of key signaling pathways, such as the PI3K/AKT/mTOR cascade. The study utilized high-throughput screening and proteomic analysis to identify the molecular targets of 3-(thiophen-2-yl)phenol, providing a foundation for further structure-activity relationship (SAR) studies. These insights are particularly relevant for the development of targeted therapies for cancers with limited treatment options.
The synthesis and optimization of 3-(thiophen-2-yl)phenol derivatives have also been a focus of recent research. A 2024 paper in Organic & Biomolecular Chemistry described a novel, scalable synthetic route for the compound, employing palladium-catalyzed cross-coupling reactions to achieve high yields and purity. This methodological advancement is expected to facilitate the large-scale production of 3-(thiophen-2-yl)phenol and its analogs, enabling more extensive preclinical and clinical evaluations.
Beyond its direct therapeutic applications, 3-(thiophen-2-yl)phenol has been explored as a building block for the development of fluorescent probes and biosensors. Researchers have leveraged its inherent photophysical properties to design probes for detecting reactive oxygen species (ROS) in cellular environments. Such tools are invaluable for studying oxidative stress-related diseases and screening potential antioxidant therapies.
In conclusion, the growing body of research on 3-(thiophen-2-yl)phenol (CAS: 29886-66-6) underscores its multifaceted potential in chemical biology and medicine. From its antimicrobial and anticancer activities to its utility in probe design, this compound represents a promising avenue for future drug discovery and diagnostic tool development. Continued investigation into its mechanism of action and the optimization of its derivatives will be critical for translating these findings into clinical applications.
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